molecular formula C12H9F3N2O3 B15127340 6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B15127340
M. Wt: 286.21 g/mol
InChI Key: NAADRXPUNIGWOT-UHFFFAOYSA-N
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Description

6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydropyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a diketone can yield the tetrahydropyridazine core, which is then functionalized with a trifluoromethylphenyl group through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its tetrahydropyridazine core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

6-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20)

InChI Key

NAADRXPUNIGWOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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